molecular formula C6H13FO3 B12079200 1,2-Propanediol, 3-(3-fluoropropoxy)- CAS No. 1346521-41-2

1,2-Propanediol, 3-(3-fluoropropoxy)-

Cat. No.: B12079200
CAS No.: 1346521-41-2
M. Wt: 152.16 g/mol
InChI Key: CFBLTNKOSVOUKL-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(3-fluoropropoxy)- is an organic compound that belongs to the class of propanediols It is characterized by the presence of a fluoropropoxy group attached to the propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(3-fluoropropoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-propanediol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

The use of transition metal catalysts such as copper, nickel, and cobalt can enhance the efficiency of the hydrogenolysis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(3-fluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-(3-fluoropropoxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(3-fluoropropoxy)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes such as diol dehydratase. The presence of the fluoropropoxy group can affect the compound’s reactivity and binding affinity, leading to unique biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-1,2-propanediol: Similar in structure but lacks the additional propoxy group.

    1,2-Propanediol: Lacks the fluoropropoxy group, resulting in different chemical properties.

    1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to distinct reactivity.

Uniqueness

1,2-Propanediol, 3-(3-fluoropropoxy)- is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

1346521-41-2

Molecular Formula

C6H13FO3

Molecular Weight

152.16 g/mol

IUPAC Name

3-(3-fluoropropoxy)propane-1,2-diol

InChI

InChI=1S/C6H13FO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5H2

InChI Key

CFBLTNKOSVOUKL-UHFFFAOYSA-N

Canonical SMILES

C(COCC(CO)O)CF

Origin of Product

United States

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